1-(2-Nitrovinyl)naphthalene

Catalog No.
S623885
CAS No.
4735-49-3
M.F
C12H9NO2
M. Wt
199.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Nitrovinyl)naphthalene

CAS Number

4735-49-3

Product Name

1-(2-Nitrovinyl)naphthalene

IUPAC Name

1-(2-nitroethenyl)naphthalene

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

InChI

InChI=1S/C12H9NO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H

InChI Key

HNRGHIXNKWOUEO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C=C[N+](=O)[O-]

Synonyms

(E)-1-(2-nitrovinyl)naphthalene

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C[N+](=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/[N+](=O)[O-]

The exact mass of the compound 1-(2-Nitrovinyl)naphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Nitrovinyl)naphthalene (CAS: 4735-49-3) is a highly crystalline, sterically demanding aryl nitroalkene widely utilized as a premium electrophile in asymmetric catalysis and a critical precursor for extended-π-system pharmacophores [1]. Unlike simpler analogs such as β-nitrostyrene, the presence of the bulky 1-naphthyl group introduces significant conformational rigidity around the aryl-alkene bond. This structural feature makes it an exceptionally reliable Michael acceptor and dienophile, particularly in stereoselective transformations where precise control of the transition state is required [2]. Furthermore, it serves as a direct precursor to 2-(1-naphthyl)ethylamine derivatives, which are structural cornerstones for complex receptor agonists and advanced chiral resolution agents.

Attempting to substitute 1-(2-nitrovinyl)naphthalene with generic β-nitrostyrene or the positional isomer 2-(2-nitrovinyl)naphthalene fundamentally alters both the stereochemical outcomes of catalytic reactions and the electronic properties of downstream products [1]. The 1-naphthyl group possesses a unique peri-hydrogen at the C8 position, which restricts the rotation of the nitrovinyl moiety and effectively locks the substrate into a predictable conformation during nucleophilic attack. In contrast, nitrostyrene and 2-(2-nitrovinyl)naphthalene lack this specific steric barrier, leading to higher degrees of rotational freedom, increased off-target diastereomer formation, and reduced enantiomeric excess in asymmetric additions [1]. For procurement teams supporting medicinal chemistry or complex API synthesis, failing to source the exact 1-naphthyl isomer compromises both target binding affinity in downstream biological assays and overall synthetic yield.

Enhanced Stereocontrol via Steric Confinement in Asymmetric Michael Additions

In dinuclear zinc-catalyzed asymmetric Michael additions, the steric bulk of the 1-naphthyl group significantly enhances transition-state rigidity compared to standard phenyl analogs. Head-to-head studies demonstrate that 1-(2-nitrovinyl)naphthalene achieves exceptional diastereoselectivity (>20:1 dr) and enantioselectivity (94% ee) [1]. In contrast, the baseline comparator β-nitrostyrene yields a significantly lower 10:1 dr and 91% ee under identical conditions [1].

Evidence DimensionDiastereomeric ratio (dr) and enantiomeric excess (ee)
Target Compound Data>20:1 dr, 94% ee
Comparator Or Baselineβ-nitrostyrene (10:1 dr, 91% ee)
Quantified Difference>2x improvement in dr and a 3% absolute increase in ee
ConditionsDinuclear zinc catalysis, 0.25 M in THF

The dramatic reduction in off-target diastereomers minimizes the need for costly and yield-depleting chiral chromatography during downstream API purification.

High-Yielding Electrophilicity in Nickel-Catalyzed Azaarene Additions

1-(2-Nitrovinyl)naphthalene serves as a highly efficient electrophile in the synthesis of complex heterocyclic building blocks. During enantioselective Ni(II)-catalyzed Michael additions with 2-acetylazaarenes, this compound delivers an 82% isolated yield and high enantiopurity [1]. Conversely, aliphatic nitroalkene comparators typically exhibit sluggish reactivity and modest enantioselectivities in the same catalytic manifold due to the absence of an extended conjugated π-system [1].

Evidence DimensionIsolated yield and enantiopurity in Ni-catalyzed addition
Target Compound Data82% isolated yield with high enantiopurity
Comparator Or BaselineAliphatic nitroalkenes (modest ee and lower reactivity)
Quantified DifferenceRobust >80% yield and >90% ee versus sub-optimal aliphatic baseline performance
ConditionsNi(II)–bis(oxazoline) complex catalysis, room temperature

Procuring this specific extended-aryl nitroalkene ensures high throughput and reliable stereocontrol when constructing complex azaarene-functionalized scaffolds.

Near-Quantitative Processability in Cycloaddition Pathways

The crystalline nature and electronic activation of 1-(2-nitrovinyl)naphthalene facilitate exceptionally clean reaction profiles in cycloaddition sequences. Recent synthetic applications report that it undergoes reaction to form key intermediates in 99% yield, yielding a solid product that can be used directly without further purification [1]. Standard nitroalkenes often suffer from competitive polymerization or degradation under extended heating, necessitating labor-intensive chromatographic workups [1].

Evidence DimensionCrude yield and purification requirement
Target Compound Data99% yield, used without additional purification
Comparator Or BaselineStandard nitroalkenes (frequent column chromatography required)
Quantified DifferenceElimination of one chromatographic purification step with near-quantitative mass recovery
ConditionsReflux conditions, 4 hours

Achieving a 99% crude yield without chromatography drastically improves process mass intensity (PMI) and lowers solvent costs during scale-up manufacturing.

Synthesis of Extended-π-System Pharmacophores

Direct reduction of this specific nitroalkene yields 2-(1-naphthyl)ethylamine derivatives, which are essential building blocks for targeting receptors that require extended π-stacking interactions (e.g., melatonin MT1/MT2 receptors), where simple phenethylamines fail to provide sufficient binding affinity [1].

Asymmetric Organocatalysis Benchmarking

Due to its locked conformation and high steric demand, 1-(2-nitrovinyl)naphthalene is the premier substrate for validating the stereocontrolling capabilities of novel chiral Lewis acid and hydrogen-bonding catalysts, consistently yielding higher dr and ee than standard nitrostyrene [2].

Chromatography-Free Construction of Polycyclic Heterocycles

It acts as a highly reactive and stable dienophile or [3+2] cycloaddition partner, enabling the rapid, chromatography-free assembly of complex naphthyl-fused isoxazoles and oxazines with near-quantitative crude yields [3].

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

199.063328530 g/mol

Monoisotopic Mass

199.063328530 g/mol

Heavy Atom Count

15

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